(Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate

Description

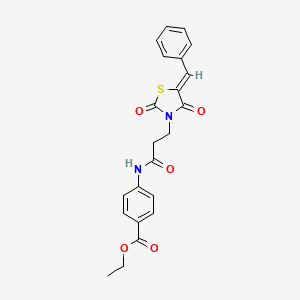

(Z)-Ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate is a thiazolidinedione (TZD) derivative characterized by:

- Core structure: A 2,4-dioxothiazolidine ring, a five-membered heterocycle with two ketone groups.

- Substituents:

- A benzylidene group (C₆H₅–CH=) at position 5 of the TZD ring, with Z-configuration, critical for stereochemical interactions.

- A propanamido (–NHCOCH₂CH₂–) linker connecting the TZD core to an ethyl benzoate ester (–COOEt) at position 4 of the benzene ring.

The Z-benzylidene moiety may enhance binding affinity to biological targets, while the ethyl benzoate group likely improves lipophilicity and bioavailability.

Properties

IUPAC Name |

ethyl 4-[3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5S/c1-2-29-21(27)16-8-10-17(11-9-16)23-19(25)12-13-24-20(26)18(30-22(24)28)14-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,23,25)/b18-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLYBXJPAWTYJV-JXAWBTAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes under specific reaction conditions. One common method involves the use of microwave irradiation to facilitate the condensation reaction, which significantly reduces reaction time and improves yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a green one-pot three-component synthesis method. This approach employs environmentally benign solvents and reagents, such as ionic liquids, to achieve high yields and purity. The reaction is typically carried out under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and amido groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted benzylidene derivatives.

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones, including derivatives like (Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate, are known for their role in improving insulin sensitivity and glycemic control in type 2 diabetes mellitus (T2DM). Studies have shown that these compounds can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.

Recent research indicates that compounds with the thiazolidinedione nucleus exhibit significant antidiabetic activity. For instance, a study demonstrated that certain thiazolidinedione derivatives showed comparable efficacy to standard drugs like pioglitazone in lowering blood glucose levels in diabetic models . The structure of this compound suggests it may possess similar therapeutic potential.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazolidine derivatives have shown effectiveness against various bacterial and fungal strains. A specific study highlighted the synthesis of 5-benzylidene-thiazolidine derivatives that demonstrated notable antifungal activity, suggesting a promising avenue for developing new antimicrobial agents .

Herbicidal Activity

Research has indicated that thiazolidine derivatives can serve as potential herbicides. Compounds derived from the thiazolidinedione framework have been synthesized and evaluated for their herbicidal properties against common weeds. The synthesis of various benzoyl derivatives has shown promising results in inhibiting weed growth while being less harmful to crops . This application could lead to the development of safer herbicides with reduced environmental impact.

Polymer Chemistry

Thiazolidine derivatives are being explored for their potential use in polymer chemistry due to their unique structural properties. The incorporation of thiazolidine units into polymer backbones can enhance material properties such as thermal stability and mechanical strength. Research into modifying polymers with thiazolidine-based compounds could lead to the development of advanced materials suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine-2,4-dione core is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. Additionally, the compound’s ability to inhibit pro-inflammatory cytokines and nitric oxide synthase contributes to its anti-inflammatory effects .

Comparison with Similar Compounds

Thiazolidinedione Derivatives with Modified Substituents

and describe structurally analogous TZD derivatives with variations in substituents:

Implications :

- Linker modifications: Propanamido (target) vs. aminoethyl/aminopropyl chains (–4) may affect solubility and steric hindrance.

1,3,4-Oxadiazole and Triazole Derivatives

–2 highlights compounds with 1,3,4-oxadiazole or triazole cores instead of TZD:

Implications :

- Functional groups : Semicarbazide () may confer antibacterial activity, distinct from TZD’s antidiabetic effects .

Benzimidazole Derivatives

synthesizes benzimidazole-based hydrazides:

Implications :

- Benzimidazole core: Known for antiviral/anticancer activity but distinct from TZD’s mechanism.

- Hydrazide linker : May chelate metal ions, enabling antimicrobial applications .

Ethyl Benzoate Derivatives

lists ethyl benzoates with heterocyclic substituents:

Implications :

- Heterocyclic substituents : Pyridazine (I-6230) may enhance kinase inhibition, contrasting with TZD’s PPAR-γ focus.

- Linker type: Amino groups () vs. propanamido (target) alter polarity and target selectivity .

Biological Activity

(Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate is a compound that belongs to the thiazolidinedione class, which has garnered attention for its potential therapeutic applications, particularly in the fields of diabetes management and cancer treatment. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C22H20N2O5S. The synthesis typically involves the reaction of thiazolidine derivatives with various aryl aldehydes and subsequent modifications to introduce the ethyl benzoate moiety. The synthetic pathway generally follows these steps:

- Formation of Thiazolidinedione : Thiazolidine-2,4-dione is reacted with aryl aldehydes under acidic conditions to form benzylidene derivatives.

- Amidation : The benzylidene-thiazolidinedione is then subjected to amidation with propanoyl chloride to introduce the propanamide functionality.

- Esterification : Finally, the compound is esterified with ethyl alcohol to yield the target molecule.

Antidiabetic Properties

Research has demonstrated that thiazolidinediones possess insulin-sensitizing properties. In a study evaluating various benzylidene-thiazolidine derivatives, including this compound, significant antidiabetic effects were observed through modulation of glucose metabolism and enhancement of insulin sensitivity .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 12.5 | PPARγ agonist |

| Rosiglitazone | 10 | PPARγ agonist |

Anticancer Activity

Thiazolidinediones have also been investigated for their anticancer properties. The compound has shown promise in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. A study highlighted that derivatives similar to this compound exhibited selective HDAC inhibition with potential for therapeutic applications in various cancers .

Case Studies

- In Vivo Antidiabetic Evaluation : In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced glucose uptake in peripheral tissues and improved insulin sensitivity .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell growth at micromolar concentrations. The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-ethyl 4-(3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)propanamido)benzoate, and how can reaction yields be improved?

- Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and thiazolidinone precursors under acidic catalysis. For example, refluxing with glacial acetic acid in ethanol (4–6 hours) followed by solvent evaporation under reduced pressure is effective . Yield optimization may require adjusting molar ratios (e.g., 1:1.2 benzaldehyde:thiazolidinone) or using inert atmospheres to prevent oxidation. Purity can be enhanced via recrystallization from ethanol/dichloromethane mixtures.

Q. How can the stereochemical configuration (Z/E) of the benzylidene moiety be confirmed?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical. For the Z-isomer, NOE correlations between the benzylidene proton and adjacent thiazolidinone protons confirm spatial proximity. UV-Vis spectroscopy (λmax ~320–350 nm for Z-configuration) and X-ray crystallography (if crystals are obtainable) provide complementary validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for thiazolidinedione and ester groups).

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), ester methyl groups (δ 1.3–1.5 ppm), and amide NH (δ 10–11 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₂₂H₁₉N₂O₅S).

- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific enzymatic targets (e.g., cyclin-dependent kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., CDK1/GSK3β) identifies binding affinities. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps to rationalize interactions. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How should researchers address contradictory data in cytotoxicity assays across cell lines?

- Methodological Answer :

- Experimental Replication : Use ≥3 biological replicates with standardized protocols (e.g., MTT assay, 48–72 hr exposure).

- Mechanistic Profiling : Compare apoptosis markers (caspase-3/7 activity) vs. necrosis (LDH release) to clarify mode of action.

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant differences (p<0.05). Contradictions may arise from cell-specific uptake or metabolic activation pathways .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

- Methodological Answer : Use OECD Test Guidelines (e.g., OECD 301 for biodegradation) to assess persistence. For ecotoxicity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.